2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.
Introduction of Functional Groups: The functional groups, such as the acetyl and chlorophenyl groups, are introduced through substitution reactions. Common reagents for these steps include acetyl chloride and chlorobenzene derivatives.
Final Coupling Reaction: The final step involves coupling the tricyclic core with the dimethoxyphenyl acetamide moiety. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is particularly useful for modifying the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.
Materials Science: The compound’s properties may be useful in developing new materials with specific characteristics, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[11-ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- 11-[[2-(4-chlorophenyl)phenyl]methyl]-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-triene-5-carboxylic acid methyl ester
Uniqueness
2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide stands out due to its specific combination of functional groups and tricyclic structure. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H25ClN4O6S |
---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H25ClN4O6S/c1-15(33)30-10-9-19-22(13-30)39-26-24(19)25(35)32(18-6-4-5-16(28)11-18)27(36)31(26)14-23(34)29-17-7-8-20(37-2)21(12-17)38-3/h4-8,11-12H,9-10,13-14H2,1-3H3,(H,29,34) |
InChI Key |
GFJTXKKZEVPRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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